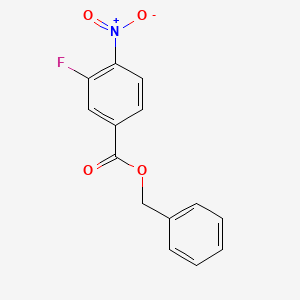

Benzyl 3-fluoro-4-nitrobenzoate

Description

BenchChem offers high-quality Benzyl 3-fluoro-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-fluoro-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-fluoro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-12-8-11(6-7-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWMWZBKNHKDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Benzyl 3-fluoro-4-nitrobenzoate in Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency and scalability of downstream synthetic pathways. Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is a highly versatile, tri-functional intermediate frequently utilized in the development of complex therapeutics, including selective STAT3 inhibitors[1]. With a molecular formula of C₁₄H₁₀FNO₄ and a molecular weight of 275.23 g/mol [2],[3], this compound offers a unique combination of reactive handles: a base-stable benzyl ester, an electrophilic fluorinated position primed for Nucleophilic Aromatic Substitution (SNAr), and a reducible nitro group.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its structural design, detail self-validating experimental protocols for its synthesis and application, and provide the analytical standards required to ensure high-fidelity batch production.

Physicochemical Profiling & Structural Rationale

To effectively deploy this intermediate, one must understand its fundamental physical properties and the strategic logic behind its functional groups. The data below summarizes the core specifications required for laboratory handling and reaction planning.

Table 1: Physicochemical Specifications

| Property | Value | Clinical/Synthetic Relevance |

| Chemical Name | Benzyl 3-fluoro-4-nitrobenzoate | Standard IUPAC nomenclature |

| CAS Registry Number | 811788-85-9 | Unique identifier for sourcing |

| Molecular Formula | C₁₄H₁₀FNO₄ | Elemental composition[3] |

| Molecular Weight | 275.23 g/mol | Stoichiometric calculations[2] |

| Appearance | Yellow oil to pale yellow solid | Visual indicator of purity[1] |

| Solubility | Soluble in DMF, DMSO, EtOAc, DCM | Facilitates homogeneous phase reactions |

The Causality of Structural Design

The selection of a benzyl protecting group over a standard methyl or ethyl ester is a deliberate, strategic choice. The benzyl ester is completely orthogonal to the mildly basic conditions required for SNAr at the fluorine atom. Furthermore, it offers synthetic convergence: if the downstream target requires both a free carboxylic acid and an aniline, a single catalytic hydrogenolysis step (Pd/C, H₂) can simultaneously cleave the benzyl ester and reduce the nitro group.

Structural logic and reactive handles of Benzyl 3-fluoro-4-nitrobenzoate.

Self-Validating Synthetic Methodologies

A robust protocol is not merely a sequence of steps; it is a self-validating system where each phase provides measurable feedback to the chemist. Below is the optimized workflow for synthesizing and utilizing this compound.

Synthetic workflow from starting material to final target scaffold.

Protocol A: Chemoselective Benzylation of 3-Fluoro-4-nitrobenzoic Acid

Causality: Traditional Fischer esterification (benzyl alcohol, catalytic H₂SO₄) often requires harsh refluxing conditions that can lead to etherification side-reactions or degradation. Instead, we utilize an alkylation approach. By using Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF), we selectively deprotonate the highly acidic carboxylic acid without triggering premature SNAr at the fluorinated position.

Table 2: Reagent Equivalencies for Benzylation

| Reagent | Equivalents | Function |

| 3-fluoro-4-nitrobenzoic acid | 1.00 eq | Substrate |

| Potassium Carbonate (K₂CO₃) | 1.50 eq | Mild Base |

| Benzyl Bromide (BnBr) | 1.10 eq | Electrophile |

| DMF (Anhydrous) | 0.2 M | Polar Aprotic Solvent |

Step-by-Step Methodology:

-

Initiation: Charge an oven-dried round-bottom flask with 3-fluoro-4-nitrobenzoic acid (1.00 eq) and anhydrous DMF to achieve a 0.2 M concentration.

-

Deprotonation: Add K₂CO₃ (1.50 eq) in one portion. Stir at ambient temperature for 15 minutes. Self-Validation Check: The solution will transition to a deeper yellow, confirming carboxylate formation.

-

Alkylation: Add Benzyl bromide (1.10 eq) dropwise via syringe. Caution: BnBr is a potent lachrymator; perform strictly in a fume hood.

-

Propagation: Heat the reaction mixture to 60°C for 4 hours.

-

In-Process Control (IPC): Pull a 10 µL aliquot, quench in water/EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The product will appear as a distinct, higher-Rf UV-active spot compared to the baseline starting material.

-

Workup: Cool to room temperature. Pour the mixture into ice water (3x volume of DMF) to precipitate the product or extract with EtOAc. Wash the organic layer extensively with water (3x) and brine to remove residual DMF.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Benzyl 3-fluoro-4-nitrobenzoate as a yellow oil/solid[1].

Protocol B: Downstream SNAr Application

Causality: The strong electron-withdrawing nature of the para-nitro group highly activates the meta-fluorine. This allows for smooth SNAr with primary or secondary amines using mild organic bases (e.g., DIPEA), leaving the benzyl ester perfectly intact.

Step-by-Step Methodology:

-

Dissolve Benzyl 3-fluoro-4-nitrobenzoate (1.00 eq) in DMSO (0.3 M).

-

Add the target amine (1.20 eq) and N,N-Diisopropylethylamine (DIPEA, 2.00 eq).

-

Stir at 80°C for 8–12 hours.

-

IPC: Monitor via LC-MS. The displacement of fluorine (loss of 19 Da) by the amine mass confirms conversion.

-

Quench with water to precipitate the functionalized intermediate, filter, and dry.

Analytical Validation Standards

To ensure the integrity of the synthesized Benzyl 3-fluoro-4-nitrobenzoate, rigorous analytical validation is required. The following Nuclear Magnetic Resonance (NMR) data serves as the benchmark for purity, as established in the development of STAT3 inhibitors ()[1].

Table 3: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 8.12 | doublet of doublets (dd) | 1H | J = 8.8, 7.0 Hz | Aromatic proton (ortho to NO₂, meta to F) |

| 8.04 - 8.00 | multiplet (m) | 1H | - | Aromatic proton |

| 8.00 - 7.96 | multiplet (m) | 1H | - | Aromatic proton |

| 7.54 - 7.37 | multiplet (m) | 5H | - | Benzyl aromatic protons (C₆H₅) |

| 5.43 | singlet (s) | 2H | - | Benzyl methylene protons (-CH₂-) |

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 276.2. The absence of a peak at m/z 186.1 confirms complete consumption of the starting 3-fluoro-4-nitrobenzoic acid.

References

-

Ochem Incorporation. "Benzyl 3-Fluoro-4-Nitrobenzoate."

-

ChemicalBook. "BENZYL 3-FLUORO-4-NITROBENZOATE | 811788-85-9."

-

Sigma-Aldrich. "Benzyl 3-fluoro-4-nitrobenzoate | 811788-85-9."

-

Google Patents. "WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors."

Sources

Solubility of Benzyl 3-fluoro-4-nitrobenzoate in Organic Solvents

Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is a specialized intermediate often utilized in the synthesis of STAT3 inhibitors and benzimidazole derivatives. Unlike its solid acid precursor (3-fluoro-4-nitrobenzoic acid), the benzyl ester derivative frequently presents as a viscous yellow oil or low-melting solid at ambient conditions.

This physical state fundamentally shifts the technical requirement from determining "saturation limits" (solubility curves) to understanding miscibility profiles and partition coefficients . This guide provides a definitive analysis of its solvent compatibility, focusing on extraction efficiency, reaction medium selection, and purification strategies where "oiling out" is the dominant phase behavior.

Physicochemical Profile & Solubility Mechanics

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Value / Description | Source/Inference |

| CAS Number | 811788-85-9 | ChemicalBook / Patents |

| Molecular Formula | C₁₄H₁₀FNO₄ | Calculated |

| Molecular Weight | 275.23 g/mol | Calculated |

| Physical State | Yellow Oil to Low-Melting Solid | Patent WO2018136935A1 |

| Predicted LogP | ~3.2 - 3.5 | Lipophilic (High affinity for organic phases) |

| H-Bond Donors | 0 | Aprotic (No -OH or -NH) |

| H-Bond Acceptors | 5 | Ester oxygens, Nitro group, Fluorine |

Mechanistic Solubility Analysis

-

Lipophilicity: The benzyl and phenyl rings provide significant hydrophobic character, making the compound highly soluble in non-polar and moderately polar aprotic solvents (DCM, Toluene).

-

Polarity: The nitro (-NO₂) and fluoro (-F) substituents introduce a strong dipole moment. This ensures miscibility with polar aprotic solvents (DMSO, DMF, Acetone) and good solubility in esters (Ethyl Acetate).

-

Aprotic Nature: Lacking hydrogen bond donors, it does not dissolve well in water and shows temperature-dependent solubility in protic solvents like Ethanol (where it disrupts the solvent's H-bonding network).

Solvent Compatibility & Miscibility Guide

Since the compound is often an oil, the following data categorizes solvents by miscibility rather than saturation concentration.

Table 1: Qualitative Solubility & Application Profile

| Solvent Class | Specific Solvent | Solubility/Miscibility | Operational Application |

| Chlorinated | Dichloromethane (DCM) | Highly Miscible | Primary extraction solvent; chromatography mobile phase. |

| Esters | Ethyl Acetate (EtOAc) | Highly Miscible | Standard extraction solvent (preferred over DCM for safety). |

| Aromatic | Toluene | Miscible | Reaction solvent; Azeotropic water removal. |

| Ketones | Acetone | Highly Miscible | Dissolution for analysis; not suitable for extraction (miscible with water). |

| Alcohols | Ethanol / Methanol | Moderate / Temp. Dependent | Potential recrystallization solvent (if solid); can cause oiling out at low temps. |

| Aliphatics | Hexanes / Heptanes | Low / Immiscible | used as an anti-solvent to wash away impurities or induce phase separation. |

| Aqueous | Water / Brine | Insoluble | Washing phase for removal of inorganic salts and acids. |

Critical Insight: In synthesis protocols (e.g., WO2018136935A1), the compound is isolated by extracting the reaction mixture with Ethyl Acetate , washing with Brine , and concentrating in vacuo to afford the oil. This confirms that partition coefficients (

) strongly favor the organic phase.

Experimental Protocols

Protocol A: Solubility Determination (for Process Development)

If you are attempting to crystallize the compound or determine a precise partition coefficient, use this self-validating workflow.

-

Preparation: Weigh 100 mg of Benzyl 3-fluoro-4-nitrobenzoate into a 4 mL vial.

-

Solvent Addition: Add solvent in 100 µL increments at 25°C.

-

Observation:

-

Clear Solution: High solubility.

-

Biphasic (Oil droplets): Immiscible/Oiling out.

-

Suspension: Low solubility (Solid form).

-

-

Temperature Stress: If insoluble/immiscible, heat to 50°C.

-

If it clears: Temperature-dependent solubility (potential for crystallization on cooling).

-

If it remains biphasic: Strictly immiscible.

-

Protocol B: Purification via Phase Separation (Extraction)

Objective: Isolate pure oil from crude reaction mixture.

-

Quench: Pour reaction mixture into ice-cold water (ratio 1:5).

-

Extract: Add Ethyl Acetate (1:1 volume ratio to aqueous phase). Agitate vigorously for 5 minutes.

-

Separation: Allow layers to settle. The product resides in the Top Organic Layer .

-

Wash: Wash the organic layer with:

-

5% NaHCO₃ (removes unreacted acid precursor).

-

Saturated NaCl (Brine) (removes trapped water).

-

-

Dry: Pass organic layer over Anhydrous Na₂SO₄.

-

Concentrate: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

-

Result: Viscous yellow oil.

-

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solvent selection based on the compound's physical state and intended application.

Figure 1: Decision tree for solvent selection based on the physical state of the intermediate.

References

-

Bai, H., et al. (2018). 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors. World Intellectual Property Organization, Patent WO2018136935A1.

- Source of "Yellow Oil" physical state description and Ethyl Acet

-

ChemicalBook. (2024). Benzyl 3-fluoro-4-nitrobenzoate Product Properties.

- Source of CAS verification and predicted boiling point d

-

PubChem. (2025).[1] Methyl 3-fluoro-4-nitrobenzoate (Analog Data). National Library of Medicine.

- Used for comparative physicochemical analysis of the ester functionality.

Sources

Technical Safety & Handling Guide: Benzyl 3-fluoro-4-nitrobenzoate

Part 1: Executive Summary & Strategic Utility

Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is a specialized fluorinated intermediate primarily utilized in the synthesis of pharmacophores such as benzimidazoles, kinase inhibitors, and bacterial RNA polymerase inhibitors. Its utility is driven by the 3-fluoro-4-nitro motif, where the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

Safety Critical Statement: While valuable, this reactivity translates directly to biological hazard. The compound acts as an electrophile capable of alkylating biological nucleophiles (proteins/DNA). Furthermore, metabolic hydrolysis releases benzyl alcohol and 3-fluoro-4-nitrobenzoic acid , necessitating a dual-hazard management strategy. This guide defines a self-validating safety protocol for handling this compound in research and scale-up environments.

Part 2: Chemical & Physiochemical Profile

The following data establishes the baseline for engineering controls.

| Property | Specification | Relevance to Safety |

| CAS Number | 811788-85-9 | Unique Identifier for inventory tracking. |

| Formula | ||

| Mol. Weight | 275.23 g/mol | High MW suggests lower volatility than methyl analogs. |

| Physical State | Solid (Powder/Crystalline) | Inhalation hazard (dust). Requires local exhaust. |

| Boiling Point | ~425°C (Predicted) | Thermal decomposition likely before boiling. |

| Solubility | DMSO, DMF, DCM, EtOAc | Permeates standard nitrile gloves in solution. |

| Reactivity | High ( | Incompatible with strong bases and nucleophiles. |

Part 3: Toxicological Assessment & Hazard Identification[1]

GHS Classification (Derived from Analogs)

Based on Read-Across from Methyl 3-fluoro-4-nitrobenzoate and 3-fluoro-4-nitrobenzoic acid [1, 2].

-

Signal Word: WARNING

-

H317 (Suspected): May cause an allergic skin reaction (common in fluoronitroarenes).

Molecular Mechanism of Toxicity

To understand the risk, one must understand the chemistry. The toxicity profile is biphasic:

-

Electrophilic Attack (

): The fluorine atom at position 3 is activated. Upon contact with biological tissue, it can undergo substitution with cysteine residues (thiols) or lysine residues (amines) in proteins. This haptenization is the primary driver for potential skin sensitization and contact dermatitis [3]. -

Metabolic Hydrolysis: Esterases rapidly hydrolyze the benzyl ester bond, releasing:

-

Benzyl Alcohol: A known neurotoxin in high concentrations, oxidizes to benzoic acid.

-

3-Fluoro-4-nitrobenzoic Acid: A severe irritant that lowers local pH and contributes to systemic nitro-compound load.

-

Part 4: Risk Management & Engineering Controls

The "Self-Validating" Safety Protocol

Do not rely on PPE alone. Implement this hierarchy where the failure of one layer triggers the next.

Layer 1: Engineering (Primary Barrier)

-

Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Static Control: Use anti-static weighing boats; nitro compounds can be shock/spark sensitive if dry and impure.

Layer 2: PPE (Secondary Barrier)

-

Glove Selection: Standard Nitrile (0.11 mm) provides <5 mins protection against solutions in DCM/DMF.

-

Protocol: Use Double-Gloving (Inner: Nitrile, Outer: Neoprene or Laminate) for solution handling.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[2] Face shields required for reactions >5g.

Layer 3: Deactivation (Emergency Brake)

-

Quench Solution: Keep a beaker of 10% aqueous NaOH or saturated Sodium Bicarbonate in the hood.

-

Logic: Base hydrolysis converts the lipophilic ester into the hydrophilic (and less volatile) benzoate salt, facilitating easier cleanup.

-

Visual Safety Hierarchy

The following diagram illustrates the decision logic for handling this compound.

Figure 1: Decision logic for safe handling and spill response. Note the specific deactivation step using NaOH.

Part 5: Experimental Workflow ( Application)

This protocol illustrates a typical application (amine displacement of fluorine) while integrating safety checkpoints.

Objective: Synthesis of a Benzimidazole precursor via

Reagents:

-

Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq)

-

Primary Amine (1.2 eq)

- (2.0 eq)

-

Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Preparation (Hood Only):

-

Weigh Benzyl 3-fluoro-4-nitrobenzoate into a round-bottom flask.

-

Safety Check: Wipe the exterior of the flask with a methanol-damp tissue to remove invisible dust. Dispose of tissue as hazardous waste.

-

-

Reaction Setup:

-

Add Acetonitrile and

. -

Add the amine dropwise.

-

Observation: The reaction may be exothermic. Monitor temperature.

-

Reflux: Heat to 60-80°C. Caution: Do not overheat; nitro-aromatics have decomposition energies.

-

-

Work-up (The Danger Zone):

-

Risk:[7][1][2] The reaction mixture now contains the product, unreacted nitro-ester, and base.

-

Quench: Cool to RT. Dilute with water.[8]

-

Extraction: Extract with EtOAc.

-

Critical Step: Wash organic layer with 1M HCl to remove excess amine, then Brine.

-

Waste: The aqueous layer contains fluoride ions (

) and potassium carbonate. Treat as basic inorganic waste.

-

-

Purification:

-

Flash Chromatography.

-

Note: The nitro-ester may streak on silica. Collect fractions in pre-tared tubes to avoid handling solids repeatedly.

-

Part 6: Emergency Response

| Scenario | Immediate Action | Medical Rationale |

| Skin Contact | Wash with soap/water for 15 mins.[2][3][6] Do NOT use alcohol. | Alcohol increases skin permeability, driving the nitro-compound deeper into the dermis. |

| Eye Contact | Flush with water/saline for 15 mins.[6] Lift eyelids. | Corrosive hydrolysis products (acids) cause rapid corneal damage. |

| Inhalation | Move to fresh air.[2][3][4][6] Oxygen if breathing is labored.[3] | Nitro compounds can cause methemoglobinemia (blue lips/nails). |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevent re-exposure of esophagus to corrosive ester/acid mix. |

Part 7: References

-

Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Fluoro-4-nitrobenzoic acid. Retrieved from

-

ChemScene. (2025). Safety Data Sheet: tert-Butyl 4-fluoro-3-nitrobenzoate (Analog). Retrieved from

-

National Institutes of Health (NIH). (2016). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PubMed Central. Retrieved from

-

Ossila. (2025).[1][4][6] 4-Fluoro-3-nitrobenzoic acid: A fluorinated building block. Retrieved from

-

BenchChem. (2025).[1][4] Technical Guide to 4-Fluoro-3-nitrobenzonitrile. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: Synthesis and Purification Protocol for Benzyl 3-fluoro-4-nitrobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of fluorinated building blocks and pharmaceutical intermediates.

Executive Summary & Strategic Rationale

The synthesis of benzyl 3-fluoro-4-nitrobenzoate from 3-fluoro-4-nitrobenzoic acid[1] is a critical transformation in the development of various biologically active compounds, including targeted inhibitors in oncology[2]. When designing a scalable and high-yielding protocol for this esterification, chemists must account for the unique electronic landscape of the substrate.

The starting material features a highly electron-deficient aromatic ring due to the synergistic electron-withdrawing effects of the para-nitro group and the meta-fluoro substituent. This electronic configuration makes the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (

To circumvent this, the optimal synthetic route employs a mild

Mechanistic Pathway Visualization

Mechanistic workflow of the SN2 alkylation pathway for benzyl ester synthesis.

Quantitative Reaction Optimization

The table below summarizes the causality behind reagent selection, demonstrating why the

| Entry | Solvent | Base / Catalyst | Reagent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | DMF | Benzyl Bromide | 25 | 92 | Clean conversion; no | |

| 2 | THF | Benzyl Bromide | 65 | 45 | Sluggish reaction; poor solvation of the carboxylate anion. | |

| 3 | DCM | DMAP | Benzyl Alcohol / EDC | 25 | 78 | Good yield, but urea byproduct removal complicates scale-up. |

| 4 | DMF | Benzyl Bromide | 25 | 94 | Excellent yield, but the cesium base is cost-prohibitive. |

Detailed Experimental Protocol

This self-validating protocol is designed to ensure high purity and yield by systematically eliminating unreacted starting materials and high-boiling solvents during the work-up phase.

Materials Required

-

Substrate: 3-fluoro-4-nitrobenzoic acid (1.0 equiv)

-

Electrophile: Benzyl bromide (1.1 equiv)

-

Base: Potassium carbonate, anhydrous (1.5 equiv)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

-

Work-up Reagents: Ethyl acetate (EtOAc), 5% aqueous LiCl solution, saturated brine, anhydrous

.

Step-by-Step Methodology

Phase 1: Deprotonation

-

Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 3-fluoro-4-nitrobenzoic acid (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).

-

Add anhydrous

(1.5 equiv) in one portion at room temperature (20–25 °C). -

Causality Check: Stir the resulting suspension for 30 minutes. This incubation period ensures complete deprotonation of the carboxylic acid, converting it into the highly nucleophilic carboxylate anion before the electrophile is introduced.

Phase 2: Alkylation 4. Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture over 10 minutes. 5. Causality Check: Dropwise addition controls any mild exotherm and prevents localized high concentrations of the electrophile, which could lead to polyalkylation or other impurity formations. 6. Stir the reaction at room temperature for 4 to 18 hours[2] under an inert atmosphere (argon or nitrogen). Monitor the reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS until the starting material is fully consumed.

Phase 3: Quench and Extraction

7. Dilute the reaction mixture with EtOAc (20 volumes) to initiate the phase separation.

8. Wash the organic phase with distilled water (3 × 10 volumes).

9. Causality Check: Wash the organic layer with a 5% aqueous LiCl solution (1 × 10 volumes). DMF is notoriously difficult to remove; the addition of lithium chloride drastically increases the ionic strength of the aqueous phase, forcing residual DMF out of the EtOAc layer and into the aqueous waste.

10. Perform a final wash with saturated aqueous NaCl (brine) (1 × 10 volumes) to remove bulk water from the organic phase.

11. Dry the organic layer over anhydrous

Phase 4: Purification 12. Purify the crude material via silica gel flash chromatography using a linear gradient of 0–20% EtOAc in hexanes. 13. Pool the product-containing fractions and concentrate in vacuo to afford pure benzyl 3-fluoro-4-nitrobenzoate.

Analytical Validation

To ensure the structural integrity and purity of the synthesized compound, verify the product against the following established Nuclear Magnetic Resonance (NMR) parameters[2]:

-

Appearance: Yellow oil to pale yellow solid.

-

1H NMR (300 MHz, Chloroform-d):

8.12 (dd, J = 8.8, 7.0 Hz, 1H), 8.04 - 8.00 (m, 1H), 8.00 - 7.96 (m, 1H), 7.54 - 7.37 (m, 5H, aromatic benzylic protons), 5.43 (s, 2H, benzylic

References

- WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors. Google Patents.

- 3-Fluoro-4-nitrobenzoic acid synthesis. ChemicalBook.

- 2-Fluoro-4-nitrobenzoic acid. Benchchem.

Sources

Application Note: Catalytic Hydrogenation of Benzyl 3-fluoro-4-nitrobenzoate

This Application Note is designed for researchers and process chemists optimizing the reduction of Benzyl 3-fluoro-4-nitrobenzoate .

The hydrogenation of this substrate presents a classic chemoselectivity triangle :

-

Nitro Reduction: The desired transformation (

). -

Benzyl Hydrogenolysis: A competing reaction cleaving the ester to the carboxylic acid (

). -

Hydrodefluorination: A side reaction where the fluorine atom (ortho to the forming amine) is cleaved (

).

This guide provides two distinct protocols depending on your target molecule: Protocol A for the chemoselective isolation of the amino-ester, and Protocol B for the global reduction to the amino-acid.

Introduction & Mechanistic Insight

The reduction of Benzyl 3-fluoro-4-nitrobenzoate is a pivotal step in the synthesis of fluorinated kinase inhibitors and antibacterial agents (e.g., fluoroquinolone precursors). The reaction outcome is dictated by the catalyst metal's affinity for specific functional groups.

-

Palladium (Pd): Highly active for hydrogenolysis. It will rapidly reduce the nitro group and cleave the benzyl ester. It also carries a high risk of defluorination via oxidative addition into the C-F bond, especially in the ortho-position to the amine.

-

Platinum (Pt): Chemoselective for nitro reduction. It generally preserves benzyl esters and halogens (F, Cl) under mild conditions.

-

Solvent Effects: Protic solvents (MeOH, EtOH) accelerate Pd-catalyzed debenzylation. Aprotic solvents (EtOAc, THF) suppress it.

Reaction Pathway Diagram

The following diagram illustrates the branching reaction pathways and the critical decision points for catalyst selection.

Caption: Mechanistic divergence based on catalyst choice. Green path indicates chemoselective retention of the benzyl ester.

Protocol A: Chemoselective Synthesis of Benzyl 3-fluoro-4-aminobenzoate

Goal: Reduce

Experimental Rationale

Standard Pd/C is unsuitable here as it promotes debenzylation. Platinum on Carbon (Pt/C) is the catalyst of choice. To further ensure ester stability, we use Ethyl Acetate (EtOAc) as the solvent, which minimizes solvolytic cleavage compared to alcohols. Vanadium dopants can be added to accelerate nitro reduction if the reaction is sluggish, allowing for milder conditions that favor ester retention.

Materials

-

Substrate: Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)

-

Catalyst: 5% Pt/C (sulfided form preferred for maximum halogen safety, though standard Pt/C is usually sufficient for Fluorine) - Loading: 2-5 wt% relative to substrate.

-

Solvent: Ethyl Acetate (Anhydrous preferred).

-

Hydrogen Source:

balloon (1 atm) or Hydrogenator (3 bar).

Step-by-Step Procedure

-

Preparation: In a clean hydrogenation vessel (flask or autoclave), dissolve the substrate in Ethyl Acetate (concentration ~0.1 M).

-

Catalyst Addition: Under an inert Argon/Nitrogen atmosphere, carefully add the 5% Pt/C catalyst. Warning: Dry noble metal catalysts are pyrophoric. Wet the catalyst with a small amount of solvent or water (if tolerant) immediately.

-

Hydrogenation:

-

Purge the vessel with Nitrogen (

), then Hydrogen ( -

Pressurize to 1–3 bar (15–45 psi) or use a balloon.

-

Stir vigorously at 20–25 °C .

-

-

Monitoring: Monitor via HPLC or TLC every hour.

-

Endpoint: Disappearance of Nitro starting material.[1]

-

Caution: Do not extend reaction time unnecessarily to avoid slow debenzylation.

-

-

Work-up:

-

Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure (

). -

Purification: The crude product is typically pure enough. If necessary, recrystallize from Hexane/EtOAc.

-

Protocol B: Global Reduction to 3-Fluoro-4-aminobenzoic Acid

Goal: Simultaneous reduction of

Experimental Rationale

Palladium on Carbon (Pd/C) is the optimal catalyst for hydrogenolysis. A protic solvent like Methanol (MeOH) is required to facilitate the cleavage of the benzyl ester. The reaction generates Toluene as a byproduct.[2]

Materials

-

Substrate: Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv).

-

Catalyst: 10% Pd/C (wet support, 50% water) - Loading: 5-10 wt% (dry basis).

-

Hydrogen Source:

balloon (1 atm).

Step-by-Step Procedure

-

Preparation: Dissolve the substrate in Methanol (0.1 M).

-

Catalyst Addition: Add 10% Pd/C (wet).

-

Hydrogenation:

-

Purge with

, then -

Maintain 1 atm (balloon) pressure at Room Temperature .

-

Note: Hydrogenolysis of benzyl esters is often slower than nitro reduction. If the intermediate (amino-ester) persists, warm the reaction to 40 °C.

-

-

Monitoring: Check for the formation of the polar acid product (low

on TLC, often requires acidic eluent). -

Work-up:

Troubleshooting & Optimization Data

Comparison of Conditions

| Parameter | Protocol A (Selectivity) | Protocol B (Global) |

| Target | Amino-Ester | Amino-Acid |

| Primary Catalyst | 5% Pt/C (or 1% Pt-V/C) | 10% Pd/C |

| Solvent | EtOAc, THF, Toluene | MeOH, EtOH, AcOH |

| Pressure | 1 - 5 bar | 1 - 3 bar |

| Risk Factor | Slow reaction rate | Defluorination / Incomplete debenzylation |

Defluorination Risk Management

Hydrodefluorination is a significant risk with Pd catalysts, particularly when the fluorine is ortho to the amino group (as in 3-fluoro-4-amino compounds).

-

Observation: Appearance of [M-18] peak in LCMS (Loss of F, gain of H).

-

Solution: Switch to Pt/C . If Pd must be used (e.g., for debenzylation), add 0.1 equiv of

or use Sulfided Pd/C to poison the highly active sites responsible for C-F activation.

Workflow Decision Matrix

Caption: Operational workflow for selecting the appropriate hydrogenation protocol.

References

-

Chemoselectivity of Pt vs Pd: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–69.

-

Hydrodefluorination Risks: Baumgartner, R., & McNeill, K. "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Environmental Science & Technology, vol. 46, no. 18, 2012, pp. 10199–10205.

-

Benzyl Ester Hydrogenolysis: Bieg, T., & Szeja, W. "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation."[7][8] Synthesis, 1985, pp. 76–77.[7][8]

-

General Nitro Reduction Protocols: "Selective Reduction of Nitro Groups." BenchChem Application Notes, 2025.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. rsc.org [rsc.org]

- 5. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

Application Note: Chemoselective Reduction of Benzyl 3-Fluoro-4-nitrobenzoate

Executive Summary & Mechanistic Rationale

The transformation of Benzyl 3-fluoro-4-nitrobenzoate to Benzyl 4-amino-3-fluorobenzoate is a critical functionalization step in the synthesis of complex pharmaceuticals, including STAT3 inhibitors [1]. For drug development professionals and synthetic chemists, this specific substrate presents a classic chemoselectivity challenge: reducing a nitro group (

Standard catalytic hydrogenation (e.g.,

To achieve absolute chemoselectivity, the reduction must proceed via a hydride-independent, single-electron transfer (SET) mechanism. By utilizing dissolving metal reductions (Iron/Ammonium Chloride) or main-group metal salts (Tin(II) Chloride), the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates without disturbing the ester or the halogen [2].

Comparative Analysis of Reduction Strategies

The selection of the reducing agent dictates both the yield and the scalability of the reaction. The table below summarizes the quantitative and qualitative data for various reduction methodologies applied to this specific scaffold.

| Reduction Methodology | Reagents & Conditions | Benzyl Ester Tolerance | Aryl Fluoride Tolerance | Typical Yield | Scalability & Safety |

| Catalytic Hydrogenation | Poor (Cleaved) | Moderate | < 10% (Target) | High, but unviable for this substrate. | |

| Stannous Chloride | Excellent | Excellent | 85–90% | Low (Generates stoichiometric heavy metal waste). | |

| Béchamp Reduction | Excellent | Excellent | 80–88% | High (Green, inexpensive, ideal for process chemistry). | |

| Transfer Hydrogenation | Poor (Cleaved) | Moderate | < 15% (Target) | Medium (Exothermic, generates |

Reaction Pathway & Selectivity Visualization

The following diagram illustrates the diverging mechanistic pathways. The targeted SET pathway safely navigates the reduction without triggering the hydrogenolysis associated with palladium catalysis.

Chemoselective SET reduction vs. non-selective catalytic hydrogenolysis of the benzyl ester.

Experimental Protocols

Both protocols detailed below are self-validating systems designed to prevent over-reduction and mitigate common workup failures (such as intractable metal emulsions).

Protocol A: Stannous Chloride Reduction (Ideal for Discovery/Lab Scale)

This method is highly reliable for milligram to low-gram scale synthesis, offering rapid conversion and pristine chemoselectivity [3].

Materials:

-

Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)

-

Tin(II) chloride dihydrate (

) (5.0 equiv) -

Ethyl Acetate (

) (0.2 M relative to substrate) -

Saturated aqueous

-

Celite® 545

Step-by-Step Methodology:

-

Reaction Initiation: Dissolve Benzyl 3-fluoro-4-nitrobenzoate in

in a round-bottom flask equipped with a reflux condenser. Add -

Heating: Heat the suspension to 70°C under a nitrogen atmosphere. The mixture will transition from a suspension to a clear, slightly yellow solution as the tin salt reacts.

-

In-Process Control (IPC): Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is UV-active, while the product aniline will stain bright yellow/orange with Ninhydrin.

-

Quenching & Emulsion Prevention: Once the starting material is consumed, cool the reaction to 0°C. Slowly add saturated aqueous

until the aqueous phase reaches pH 7–8. -

Filtration: Add a generous scoop of Celite to the biphasic mixture and stir for 10 minutes. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with

. -

Extraction: Separate the layers of the filtrate. Extract the aqueous layer once more with

. Wash the combined organics with brine, dry over anhydrous

Causality & Mechanistic Insight:

-

Why EtOAc over Ethanol? While ethanol is a classic solvent for

, using -

Why the Celite/Bicarbonate quench? Neutralizing the generated

precipitates tin as gelatinous

Protocol B: Iron-Mediated Béchamp Reduction (Ideal for Scale-Up)

For multi-gram or kilogram-scale syntheses, tin reagents are environmentally and economically prohibitive. The modified Béchamp reduction using Iron and Ammonium Chloride is the industry standard for scalable chemoselectivity.

Materials:

-

Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)

-

Iron powder (325 mesh, 5.0 equiv)

-

Ammonium chloride (

) (3.0 equiv) -

Ethanol / Water (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

-

Preparation: In a mechanically stirred flask, suspend Benzyl 3-fluoro-4-nitrobenzoate, Iron powder, and

in the -

Reflux: Heat the vigorously stirred mixture to 80°C (reflux). The reaction will turn dark brown/black as iron oxides are generated.

-

IPC: Monitor by LC-MS or TLC. Complete consumption of the nitro compound typically occurs within 2–3 hours.

-

Hot Filtration (Critical Step): While the reaction is still hot (>60°C), filter the mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake with hot Ethanol (2 × 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous residue with

and water. Separate the phases, wash the organic layer with brine, dry over

Causality & Mechanistic Insight:

-

Why Ammonium Chloride?

acts as a mild, buffered proton donor (pH ~5.5–6.0). Using stronger acids (like -

Why Hot Filtration? The product, Benzyl 4-amino-3-fluorobenzoate, has limited solubility in cold water/ethanol mixtures and can co-precipitate with or adsorb onto the porous iron oxide sludge as the reaction cools, drastically reducing the isolated yield.

Analytical Characterization

To verify the integrity of the synthesized Benzyl 4-amino-3-fluorobenzoate, the following analytical markers should be observed:

-

Mass Spectrometry (ESI+): Expected

at m/z 246.09. -

H NMR (300 MHz,

References

- Title: 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors (Patent WO2018136935A1)

-

Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Tetrahedron Letters URL: [Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Benzyl 3-fluoro-4-nitrobenzoate in Target-Oriented Synthesis

Executive Summary

The synthesis of highly substituted anilines and benzimidazoles is a cornerstone of modern drug discovery. Within this domain, the nucleophilic aromatic substitution (SNAr) of 3-fluoro-4-nitrobenzoate derivatives serves as a highly reliable method for carbon-heteroatom bond formation[1]. While methyl and ethyl esters are commonly utilized, this application note focuses on the strategic deployment of Benzyl 3-fluoro-4-nitrobenzoate . By utilizing a benzyl ester, chemists can unlock an "orthogonal advantage," allowing for the simultaneous downstream deprotection of the ester and reduction of the nitro group in a single catalytic hydrogenolysis step[2].

This guide details the mechanistic rationale, optimized reaction conditions, and self-validating experimental protocols required to execute this transformation efficiently.

Mechanistic Insights & Kinetics

The SNAr reaction of benzyl 3-fluoro-4-nitrobenzoate proceeds via a classic two-step addition-elimination mechanism[3].

-

Addition (Rate-Determining Step): The nucleophile (e.g., a primary or secondary amine) attacks the electron-deficient C3 carbon. This attack is facilitated by the profound electron-withdrawing effects of the ortho-nitro group and the para-benzyl carboxylate group, which stabilize the resulting anionic intermediate known as the Meisenheimer complex [3].

-

Elimination: The highly electronegative fluoride ion is expelled, restoring the aromaticity of the ring system. Theoretical studies demonstrate that the rapid elimination of fluoride is driven by the thermodynamic imperative to minimize aromaticity loss[4].

Figure 1: Addition-elimination mechanism of the SNAr reaction forming the Meisenheimer complex.

Reaction Optimization & Causality

The choice of solvent and base dictates the success of the SNAr reaction.

-

Solvent Causality: Polar aprotic solvents like DMF or DMSO are mandatory. They excellently solvate the transition state and stabilize the Meisenheimer complex without hydrogen-bonding to the amine nucleophile, which would otherwise dampen its reactivity[1].

-

Base Causality: While inorganic bases like K2CO3 are effective, they are heterogeneous in DMF, leading to variable reaction rates depending on stirring efficiency. N,N-Diisopropylethylamine (DIPEA) is preferred as it is a homogeneous, non-nucleophilic base that acts as an efficient proton sink, preventing the formation of unreactive amine-hydrofluoride salts.

Table 1: Optimization of SNAr Conditions (Substrate vs. Morpholine)

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Empirical Observations |

| THF | Et3N | 25 | 24 | 45 | Sluggish kinetics; incomplete conversion. |

| THF | Et3N | 65 | 12 | 78 | Moderate yield; precipitation of salts hinders stirring. |

| DMF | K2CO3 | 25 | 18 | 85 | Clean reaction profile but operationally slow[1]. |

| DMF | DIPEA | 80 | 4 | >95 | Optimal conditions; rapid, homogeneous, and scalable. |

| DMSO | DIPEA | 80 | 4 | 92 | Excellent kinetics, but DMSO removal complicates workup. |

Experimental Protocols

Preparation of Benzyl 3-fluoro-4-nitrobenzoate

Note: This step converts the commercially available acid into the strategic benzyl ester.

Reagents:

-

3-fluoro-4-nitrobenzoic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

K2CO3 (1.5 eq)

-

DMF (0.2 M)

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-nitrobenzoic acid and DMF.

-

Add K2CO3 in one portion. Stir for 15 minutes at room temperature to pre-form the carboxylate salt.

-

Add benzyl bromide dropwise via syringe.

-

Stir the reaction at room temperature for 4 hours.

-

Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar acid (Rf ~0.1) will completely convert to the non-polar benzyl ester (Rf ~0.7).

-

Quench by pouring the mixture into ice water. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under high vacuum to afford the product[2].

General SNAr Protocol (e.g., with Morpholine)

Reagents:

-

Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq)

-

Morpholine (or alternative 1°/2° amine) (1.2 eq)

-

DIPEA (2.0 eq)

-

DMF (0.2 M)

Step-by-Step Procedure:

-

Dissolve benzyl 3-fluoro-4-nitrobenzoate in anhydrous DMF. The solution will appear pale yellow.

-

Add DIPEA, followed by the amine nucleophile.

-

Self-Validation (Visual): Upon addition of the amine, the solution will immediately shift to a deep orange or vibrant red. This chromic shift is a highly reliable visual indicator of the formation of the charge-delocalized Meisenheimer complex[3].

-

Heat the reaction mixture to 80 °C for 4 hours.

-

Self-Validation (Analytical): Analyze via LC-MS. The displacement of the highly electronegative fluorine atom results in a distinct shift in the UV absorption profile and an increase in the mass-to-charge ratio (M+H) corresponding to the amine adduct.

-

Cool to room temperature and dilute with Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Downstream Workflow Integration

The true power of utilizing the benzyl ester lies in the subsequent synthetic steps. In traditional workflows using methyl esters, chemists must perform a saponification (LiOH/H2O) followed by a separate nitro reduction (Fe/NH4Cl or Pd/C).

By utilizing benzyl 3-fluoro-4-nitrobenzoate, the SNAr product can be subjected to standard catalytic hydrogenation (H2, Pd/C). This single operation simultaneously cleaves the benzyl ester to reveal the carboxylic acid and reduces the nitro group to an aniline, immediately providing a 3,4-diaminobenzoic acid derivative primed for cyclization into a benzimidazole pharmacophore[2].

Figure 2: Synthetic workflow demonstrating orthogonal deprotection via hydrogenolysis.

References

1.[1] Title: Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists Source: NIH / PMC URL: [Link]

2.[4] Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: NIH / PMC URL: [Link]

4.[2] Title: WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors Source: Google Patents URL:

Sources

- 1. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Esterification Protocols for Benzyl 3-Fluoro-4-Nitrobenzoate Synthesis

Introduction and Chemical Context

Benzyl 3-fluoro-4-nitrobenzoate is a highly valuable electrophilic building block utilized extensively in modern drug discovery. It serves as a critical intermediate in the synthesis of complex oxindole derivatives[1] and 2-arylsulfonamido-N-arylacetamide Stat3 inhibitors, which are potent anti-cancer agents[2].

The structural anatomy of 3-fluoro-4-nitrobenzoic acid presents a unique synthetic challenge. The strongly electron-withdrawing nitro group at the para position highly activates the adjacent fluorine atom toward Nucleophilic Aromatic Substitution (SNAr)[3]. Consequently, traditional Fischer esterification utilizing harsh acidic conditions (e.g., refluxing H2SO4) can lead to substrate degradation, benzyl alcohol self-etherification, or unwanted nucleophilic displacement if trace impurities are present. To ensure high fidelity and yield, mild, base-mediated, or highly controlled acyl transfer protocols must be employed.

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, selecting the right esterification route requires balancing scalability, atom economy, and the suppression of side reactions.

-

Avoidance of Fischer Esterification: While methyl esters of this substrate can be achieved via Fischer esterification using methanol[1], substituting methanol with benzyl alcohol under refluxing acidic conditions often results in the formation of dibenzyl ether and poor conversion rates due to the generation of water.

-

Protocol A (Steglich Esterification): Utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). This is the premier choice for lab-scale syntheses (<10 g) because it operates at room temperature, completely bypassing the thermal activation required for SNAr side reactions.

-

Protocol B (Acyl Chloride Route): Utilizes oxalyl chloride and a catalytic amount of DMF. This is the industrial standard for scale-up (>10 g). It converts the carboxylic acid into a highly reactive acyl chloride, which is subsequently trapped by benzyl alcohol in the presence of a non-nucleophilic base (triethylamine).

Workflow for synthesizing Benzyl 3-fluoro-4-nitrobenzoate comparing three esterification routes.

Experimental Protocols

Protocol A: Mild Steglich Esterification (Lab-Scale)

Causality Insight: EDC·HCl is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting urea byproduct is water-soluble, allowing for a chromatography-free purification via simple aqueous extraction. DMAP acts as an essential acyl transfer catalyst, forming an active N-acylpyridinium intermediate that accelerates the reaction with the sterically hindered benzyl alcohol.

Step-by-Step Methodology:

-

Initiation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol, 1.0 eq) and benzyl alcohol (3.21 g, 29.7 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 100 mL) under an argon atmosphere.

-

Catalysis: Cool the reaction mixture to 0 °C using an ice-water bath. Add DMAP (0.33 g, 2.7 mmol, 0.1 eq) in one portion.

-

Coupling: Gradually add EDC·HCl (6.21 g, 32.4 mmol, 1.2 eq) portion-wise over 15 minutes to control the mild exotherm.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 3:1, UV active).

-

Workup: Quench the reaction by adding 50 mL of 1N HCl to protonate and remove DMAP and the EDC-urea byproduct. Separate the organic layer.

-

Washing: Wash the organic layer successively with saturated aqueous NaHCO3 (50 mL) and brine (50 mL).

-

Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the product as a yellow oil or low-melting solid.

Protocol B: Acyl Chloride Route (Scale-Up)

Causality Insight: For larger scales, carbodiimide coupling agents become cost-prohibitive. Oxalyl chloride is preferred over thionyl chloride because it generates strictly gaseous byproducts (CO, CO2, HCl), preventing sulfur contamination. The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species converting the acid to the acyl chloride.

Step-by-Step Methodology:

-

Acyl Chloride Formation: Suspend 3-fluoro-4-nitrobenzoic acid (20.0 g, 108 mmol, 1.0 eq) in anhydrous DCM (200 mL). Add 3 drops of anhydrous DMF.

-

Activation: Cool the suspension to 0 °C. Dropwise add oxalyl chloride (20.5 g, 162 mmol, 1.5 eq) over 30 minutes.

-

Maturation: Allow the mixture to warm to RT. Stir until gas evolution completely ceases and the solution becomes homogenous (approx. 2-3 hours).

-

Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM. Redissolve the crude acyl chloride in fresh anhydrous DCM (150 mL) and cool back to 0 °C.

-

Esterification: Dropwise add Triethylamine (Et3N) (21.8 g, 216 mmol, 2.0 eq), followed by the slow addition of benzyl alcohol (14.0 g, 129 mmol, 1.2 eq).

-

Completion: Stir at RT for 4 hours. The formation of a white precipitate (Et3N·HCl) indicates reaction progression.

-

Workup: Filter the suspension to remove the triethylamine hydrochloride salt. Wash the filtrate with water (3 x 100 mL) and brine (100 mL)[2].

-

Isolation: Dry over anhydrous Na2SO4 and concentrate in vacuo to yield Benzyl 3-fluoro-4-nitrobenzoate.

Quantitative Data & Analytical Validation

Method Comparison Summary

To assist in protocol selection, the quantitative metrics of both methodologies are summarized below:

| Parameter | Protocol A (Steglich) | Protocol B (Acyl Chloride) |

| Typical Yield | 85 – 90% | 90 – 95% |

| Reaction Time | 12 hours | 6 – 7 hours (Total) |

| Optimal Scale | < 10 grams | > 10 grams (Pilot Scale) |

| Primary Byproducts | Water-soluble urea | Et3N·HCl salts, CO, CO2 |

| Purification Method | Aqueous Extraction | Filtration & Extraction |

| Risk of SNAr | Very Low (Neutral/Mild) | Low (Controlled via 0 °C addition) |

Self-Validating Analytical Data (Quality Control)

To ensure the integrity of the synthesized Benzyl 3-fluoro-4-nitrobenzoate, verify the product against the established 1H NMR parameters documented in the literature for Stat3 inhibitor intermediates[2].

-

Appearance: Yellow oil (can crystallize upon prolonged standing at -20 °C).

-

1H NMR (300 MHz, Chloroform-d):

-

δ 8.12 (dd, J = 8.8, 7.0 Hz, 1H, Ar-H adjacent to nitro)

-

δ 8.04 - 8.00 (m, 1H, Ar-H)

-

δ 8.00 - 7.96 (m, 1H, Ar-H)

-

δ 7.54 - 7.37 (m, 5H, Benzyl aromatic protons)

-

δ 5.43 (s, 2H, Benzyl -CH2- protons)

-

Diagnostic Note: The singlet at δ 5.43 integrating to 2 protons is the definitive marker of successful benzyl ester formation, while the downfield shifts of the aromatic protons (δ > 7.9) confirm the retention of the strongly electron-withdrawing nitro and fluoro groups.

References

- Turkson, J., et al. (2018). 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors. WIPO Patent WO2018136935A1. University of Hawaii.[URL: https://patents.google.

- Kiser, E. J., et al. (2011). Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. Organic Process Research & Development, 16(2), 255-259.[URL: https://pubs.acs.org/doi/10.1021/op200263v]

- Becerril, J., et al. (2010). Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein-Protein Interactions. NIH Public Access.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825680/]

Sources

Application Notes and Protocols for the Selective Hydrolysis of Benzyl 3-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The selective cleavage of ester protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals and fine chemicals. The benzyl ester, a frequently employed protecting group for carboxylic acids, offers a unique set of challenges and opportunities for its removal. This is especially true for substrates bearing additional sensitive functionalities. This technical guide provides a comprehensive overview of methodologies for the selective hydrolysis of Benzyl 3-fluoro-4-nitrobenzoate, a substrate featuring a sterically accessible ester and an aromatic ring activated by electron-withdrawing fluoro and nitro groups.

The presence of the 3-fluoro and 4-nitro substituents significantly influences the reactivity of the ester, making the choice of deprotection strategy critical to avoid unwanted side reactions and ensure high yields of the desired 3-fluoro-4-nitrobenzoic acid. This document will explore and provide detailed protocols for three distinct and highly effective methods for this transformation: chemoselective debenzylation using nickel boride, traditional acid- and base-catalyzed hydrolysis, and highly specific enzymatic hydrolysis. Each method will be discussed in the context of its mechanism, selectivity, advantages, and limitations, enabling the researcher to make an informed decision based on their specific experimental constraints and desired outcomes.

Chemoselective Debenzylation via Nickel Boride: A Mild and Efficient Approach

The in situ generation of nickel boride from nickel(II) chloride and sodium borohydride in methanol offers a remarkably mild and highly selective method for the cleavage of benzyl esters.[1][2] This protocol is particularly advantageous as it demonstrates high chemoselectivity, leaving other potentially labile functional groups, such as other ester types (methyl, ethyl), benzyl ethers, and amides, intact.[1][2]

Underlying Principles and Mechanism

While the precise mechanism of nickel boride-mediated debenzylation of esters is not definitively established, it is believed to proceed via a pathway distinct from traditional hydrogenolysis.[3] The reaction likely involves the formation of a highly active nickel hydride species on the surface of the nickel boride particles. This species can then interact with the benzyl ester, leading to the cleavage of the benzyl C-O bond. The reaction's high selectivity for benzyl esters over other functional groups suggests a unique interaction that is not solely dependent on simple reduction potentials.[4]

Experimental Protocol: Nickel Boride Debenzylation

This protocol is adapted from the work of Khurana, J. M., & Arora, R. (2009).[1]

Materials:

-

Benzyl 3-fluoro-4-nitrobenzoate

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate).

-

Reagent Addition: To the stirred solution at room temperature, add nickel(II) chloride hexahydrate (2.0 eq). The solution will likely turn green.

-

In Situ Reagent Generation: Carefully and portion-wise, add sodium borohydride (6.0 eq) to the reaction mixture. The addition is exothermic and will result in the formation of a black precipitate of nickel boride and the evolution of hydrogen gas. Ensure adequate ventilation.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Workup:

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases and the black precipitate dissolves.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-4-nitrobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Methanol | Optimal solvent for the reaction, as other solvents may lead to incomplete reactions or side products.[1] |

| Temperature | Room Temperature | The reaction is efficient at ambient temperature, avoiding the need for heating or cooling. |

| Stoichiometry | NiCl₂·6H₂O (2.0 eq), NaBH₄ (6.0 eq) | Sufficient excess of reagents ensures the complete in situ formation of active nickel boride and drives the reaction to completion. |

| Reaction Time | 30-60 minutes | The reaction is typically rapid, but should be monitored by TLC to determine the exact endpoint. |

Classical Hydrolysis: Acid and Base-Catalyzed Approaches

Traditional acid and base-catalyzed hydrolysis methods remain valuable tools for ester cleavage. The electronic nature of the substrate plays a crucial role in these reactions, and the presence of the electron-withdrawing 3-fluoro and 4-nitro groups on the aromatic ring of Benzyl 3-fluoro-4-nitrobenzoate is expected to facilitate nucleophilic attack at the carbonyl carbon.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds under milder conditions than acid-catalyzed hydrolysis.[5] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the benzyloxide leaving group. The resulting carboxylic acid is deprotonated by the base, driving the equilibrium towards the products. The electron-withdrawing nature of the fluoro and nitro groups will increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis.[6]

2.1.1. Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

-

Benzyl 3-fluoro-4-nitrobenzoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq) in a mixture of THF (or methanol) and water.

-

Base Addition: Add a solution of NaOH or LiOH (1.5 - 3.0 eq) in water to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and benzyl alcohol.

-

Acidify the aqueous layer to a pH of ~2 with 1 M HCl. The carboxylic acid product should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

-

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that requires an excess of water to be driven to completion.[7] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[5] The electron-withdrawing substituents on the aromatic ring will also facilitate this process.

2.2.1. Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

Benzyl 3-fluoro-4-nitrobenzoate

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Dioxane or Acetic acid

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq) in a mixture of dioxane (or acetic acid) and water.

-

Acid Addition: Add a catalytic amount of concentrated H₂SO₄ or a larger volume of concentrated HCl.

-

Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and monitor by TLC.

-

Workup:

-

After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of NaHCO₃.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify as necessary.

-

Enzymatic Hydrolysis: The Apex of Selectivity

Enzymatic hydrolysis, particularly using lipases, offers an exceptionally selective method for ester cleavage under very mild conditions.[8] Lipases are hydrolases that catalyze the hydrolysis of ester bonds and are known for their broad substrate specificity and high enantioselectivity.[9][10] This method is ideal for substrates with multiple sensitive functional groups where chemoselectivity is paramount.

Principles of Lipase-Catalyzed Hydrolysis

Lipases function through a serine hydrolase mechanism involving a catalytic triad (typically serine, histidine, and aspartate).[11] The enzyme's active site provides a specific environment that binds the ester substrate and facilitates nucleophilic attack by a serine residue, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the active enzyme. The selectivity of a lipase is determined by the steric and electronic properties of its active site and the substrate.[12]

General Protocol: Lipase-Catalyzed Hydrolysis

This is a general protocol and may require optimization for specific lipases and substrates.

Materials:

-

Benzyl 3-fluoro-4-nitrobenzoate

-

Lipase (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase (CRL), or Porcine pancreatic lipase (PPL))

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

A co-solvent (e.g., tert-butanol, acetone, or THF, if needed for solubility)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Substrate Preparation: Dissolve or suspend Benzyl 3-fluoro-4-nitrobenzoate in the phosphate buffer. A minimal amount of a water-miscible co-solvent may be used to aid solubility, but high concentrations can denature the enzyme.

-

Enzyme Addition: Add the lipase (typically 10-50% by weight of the substrate) to the reaction mixture.

-

Reaction Conditions: Incubate the mixture at a suitable temperature (e.g., 30-40 °C) with gentle agitation (e.g., on an orbital shaker).

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The pH of the reaction mixture may decrease as the carboxylic acid is formed; a pH-stat can be used to maintain a constant pH by the controlled addition of a dilute base.

-

Workup:

-

Once the reaction is complete, denature the enzyme by adding a water-miscible organic solvent like acetone or by heating.

-

Filter off the denatured enzyme.

-

Acidify the filtrate to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify as needed.

-

Method Comparison and Troubleshooting

| Method | Advantages | Disadvantages | Troubleshooting Tips |

| Nickel Boride | High chemoselectivity, mild conditions, rapid reaction.[1][2] | Requires stoichiometric reagents, generation of H₂ gas. | Incomplete reaction: Ensure anhydrous methanol and fresh NaBH₄. Low yield: Optimize reagent stoichiometry. |

| Base-Catalyzed | Irreversible, generally good yields, faster than acid catalysis.[5] | Can be harsh for base-sensitive substrates. | Side reactions: Use a milder base (e.g., LiOH), lower temperature. Incomplete reaction: Increase reaction time or temperature. |

| Acid-Catalyzed | Simple reagents. | Reversible, often requires harsh conditions (heat), can affect acid-sensitive groups.[7] | Low conversion: Use a large excess of water, remove the benzyl alcohol as it forms (if possible). Decomposition: Use a milder acid or lower temperature. |

| Enzymatic | Extremely high selectivity, very mild conditions (pH, temp), environmentally friendly.[8] | Can be slower, enzyme cost and availability, may require optimization of conditions. | Low activity: Screen different lipases, optimize pH, temperature, and co-solvent. Substrate insolubility: Use a minimal amount of a suitable co-solvent. |

Visualization of Experimental Workflow

Caption: General workflow for the selective hydrolysis of Benzyl 3-fluoro-4-nitrobenzoate.

Conclusion

The selective hydrolysis of Benzyl 3-fluoro-4-nitrobenzoate can be effectively achieved through several distinct methodologies. The choice of the optimal method depends on the specific requirements of the synthesis, including the presence of other functional groups, desired reaction conditions, and scalability. The nickel boride method stands out for its exceptional chemoselectivity and mild conditions, making it an excellent choice for complex substrates. Traditional acid- and base-catalyzed hydrolysis offer reliable and cost-effective alternatives, with the electron-withdrawing substituents on the aromatic ring facilitating these reactions. For unparalleled selectivity, particularly in the context of chiral molecules or highly sensitive substrates, enzymatic hydrolysis with lipases presents a powerful and "green" option. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most suitable strategy for the deprotection of this and structurally related benzyl esters.

References

-

Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

- Jensen, R. G. (2009). Selectivity is an Important Characteristic of Lipases (Acylglycerol Hydrolases).

-

SendersReagent. (2016). Nickel(II) + borohydride debenzylation reaction mechanism. Chemistry Stack Exchange. [Link]

- Takwa, M. (2009). Lipase Specificity and Selectivity. Diva-Portal.org.

- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem.

- ResearchGate. (n.d.). Regioselectivity of lipases.

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. [Link]

-

Schmid, A., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC. [Link]

-

Chemistry Stack Exchange. (2016). Nickel(II) + borohydride debenzylation reaction mechanism. [Link]

-

LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

- Biocatalysts. (n.d.). Candida cylindracea lipase – A VERSATILE ENZYME FOR HYDROLYSIS & ESTERIFICATION REACTIONS.

- ResearchGate. (n.d.). ChemInform Abstract: Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.

-

Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

- Journal of the Chemical Society B: Physical Organic. (n.d.).

- Semantic Scholar. (2009). Rapid Chemoselective Deprotectionof Benzyl Esters by Nickel Boride. Semantic Scholar.

- Scribd. (n.d.).

- FAQ. (2024). What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid?.

- Canadian Journal of Chemistry. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid.

- Chemistry Letters. (2006).

- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com.

- Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. Benchchem.

- ResearchGate. (n.d.). Lipolase catalyzed synthesis of benzyl esters of fatty acids.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)

- Semantic Scholar. (2021).

- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary.

- Google Patents. (2008).

- Chemguide. (n.d.). hydrolysis of esters. Chemguide.

- Thieme. (n.d.).

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

- YouTube. (2022).

- J-GLOBAL. (n.d.). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. J-GLOBAL.

- ResearchGate. (n.d.). Additive-Free Nickel-Catalysed Debenzylation Reactions via Hydrogenative C O and C N Bond Cleavage.

- PubMed. (2007).

- Docta Complutense. (2025). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.

- ResearchGate. (n.d.). Nickel Boride Mediated Cleavage of 1,3-Oxathiolanes: A Convenient Approach to Deprotection and Reduction.

- Sciencemadness.org. (2014).

Sources

- 1. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]

- 2. Benzyl Esters [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. diva-portal.org [diva-portal.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

Application Note: Benzyl 3-fluoro-4-nitrobenzoate in Peptide Chemistry

This Application Note is designed for researchers utilizing Benzyl 3-fluoro-4-nitrobenzoate as a specialized intermediate in the synthesis of peptidomimetics, rigid aromatic linkers, and heterocyclic scaffolds (e.g., benzimidazoles).[1]

derivatization and peptide backbone modification. Audience: Medicinal Chemists, Peptide Scientists.Introduction & Chemical Basis

Benzyl 3-fluoro-4-nitrobenzoate (CAS: 185629-31-6, analog) acts as a "masked" electrophilic scaffold.[1] Unlike standard amino acids, its utility lies in the orthogonal reactivity of its three functional groups:

-

Benzyl Ester: A carboxyl protecting group stable to TFA (acid) but removable via hydrogenolysis (

) or saponification. -

Fluorine (C3): An activated leaving group positioned ortho to a nitro group. This setup is highly reactive toward Nucleophilic Aromatic Substitution (